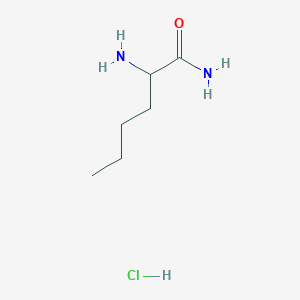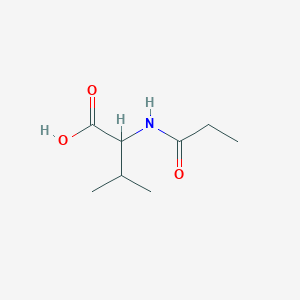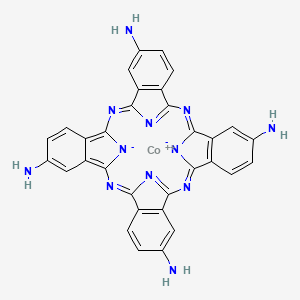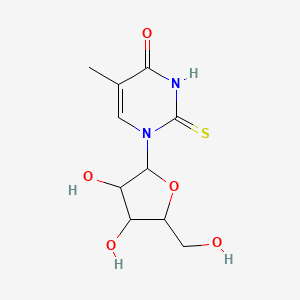![molecular formula C20H24ClFN2O3S B12504523 N~2~-(2-chloro-6-fluorobenzyl)-N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12504523.png)
N~2~-(2-chloro-6-fluorobenzyl)-N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-chloro-6-fluorobenzyl)-N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple functional groups, including a chloro-fluorobenzyl group, a diethylamino group, and a sulfonyl group attached to a glycinamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-chloro-6-fluorobenzyl)-N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2-chloro-6-fluorobenzyl chloride: This intermediate can be synthesized by chlorination of 2-chloro-6-fluorotoluene.
Formation of the glycinamide backbone: Glycine is reacted with diethylamine to form N,N-diethylglycinamide.
Coupling reaction: The 2-chloro-6-fluorobenzyl chloride is then coupled with N,N-diethylglycinamide in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-chloro-6-fluorobenzyl)-N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Substitution reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: The benzyl group can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino derivative, while oxidation of the benzyl group could produce a benzaldehyde derivative.
Scientific Research Applications
N~2~-(2-chloro-6-fluorobenzyl)-N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N2-(2-chloro-6-fluorobenzyl)-N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorobenzyl chloride: A precursor in the synthesis of the target compound.
N,N-diethylglycinamide: Another precursor used in the synthesis.
4-methylphenylsulfonyl chloride: A related compound with a similar sulfonyl group.
Uniqueness
N~2~-(2-chloro-6-fluorobenzyl)-N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C20H24ClFN2O3S |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N,N-diethylacetamide |
InChI |
InChI=1S/C20H24ClFN2O3S/c1-4-23(5-2)20(25)14-24(13-17-18(21)7-6-8-19(17)22)28(26,27)16-11-9-15(3)10-12-16/h6-12H,4-5,13-14H2,1-3H3 |
InChI Key |
HZEPDNNJDGVPRA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN(CC1=C(C=CC=C1Cl)F)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12504444.png)
![N-[4-(cyanomethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12504451.png)


![N-{[3,5-bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504473.png)
![(S)-5,6-Dihydro-6-methylthieno[2,3-b]thiopyran-4-one 7,7-dioxide](/img/structure/B12504480.png)

![[4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate](/img/structure/B12504500.png)

![N~2~-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-N-(2,4,6-trimethylphenyl)alaninamide](/img/structure/B12504503.png)

![calcium bis((2S)-4-[(3aR,7aS)-octahydro-1H-isoindol-2-yl]-2-benzyl-4-oxobutanoate) dihydrate](/img/structure/B12504507.png)


